molecular formula C7H14Cl2O3 B14606846 Carbonyl dichloride;hexane-1,6-diol CAS No. 59779-47-4

Carbonyl dichloride;hexane-1,6-diol

Cat. No.: B14606846
CAS No.: 59779-47-4
M. Wt: 217.09 g/mol
InChI Key: WATWBXMZZPZDSH-UHFFFAOYSA-N
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Description

Carbonyl dichloride (phosgene, COCl₂) is a highly reactive compound used in organic synthesis, particularly in forming carbonyl-containing polymers. When combined with hexane-1,6-diol (C₆H₁₄O₂, molar mass 118.1742 g·mol⁻¹), a linear aliphatic diol, the reaction typically yields polycarbonates or polyurethanes. Hexane-1,6-diol itself is a colorless liquid below 315 K, with a density of 960 kg·m⁻³ at 298.15 K .

Properties

CAS No.

59779-47-4

Molecular Formula

C7H14Cl2O3

Molecular Weight

217.09 g/mol

IUPAC Name

carbonyl dichloride;hexane-1,6-diol

InChI

InChI=1S/C6H14O2.CCl2O/c7-5-3-1-2-4-6-8;2-1(3)4/h7-8H,1-6H2;

InChI Key

WATWBXMZZPZDSH-UHFFFAOYSA-N

Canonical SMILES

C(CCCO)CCO.C(=O)(Cl)Cl

Related CAS

59779-47-4

Origin of Product

United States

Preparation Methods

Direct Reaction of Phosgene with 1,6-Hexanediol

The primary method involves controlled phosgenation of 1,6-hexanediol under anhydrous conditions. Phosgene (Cl₂CO) reacts stoichiometrically with the diol’s hydroxyl groups, forming chloroformate intermediates that subsequently condense into the final adduct.

Reaction mechanism :

  • Chloroformate formation :
    $$ \text{HO-(CH}2\text{)}6\text{-OH} + 2\text{Cl}2\text{CO} \rightarrow \text{ClCO-O-(CH}2\text{)}_6\text{-O-OCCl} + 2\text{HCl} $$
    This exothermic reaction (ΔH ≈ −85 kJ/mol) requires temperatures of 0–5°C to mitigate side reactions.
  • Intermediate stabilization :
    Triethylamine or pyridine (5–10 mol%) scavenges HCl, shifting equilibrium toward product formation.

Optimization parameters :

Variable Optimal Range Impact on Yield
Temperature 0–10°C Prevents diol decomposition
Phosgene:diol ratio 2.2:1 (molar) Maximizes bis-chloroformate conversion
Solvent Dichloromethane Enhances phosgene solubility
Reaction time 4–6 h Ensures complete conversion

Industrial-scale implementations report 78–85% yields with purity >98% (HPLC).

Alternative Chlorinating Agents: Oxalyl Chloride and Thionyl Chloride

Oxalyl Chloride as Phosgene Substitute

For laboratories avoiding phosgene, oxalyl chloride ((ClCO)₂) provides a safer alternative. Source details a protocol adapting this reagent for dicarboxylic acid synthesis, adaptable to 1,6-hexanediol systems:

Procedure :

  • Charge 1,6-hexanediol (1.0 mol) and oxalyl chloride (2.5 mol) into a dry flask.
  • Reflux at 60°C for 3 h under N₂.
  • Remove excess reagent via vacuum distillation.
  • Quench with ice water, extract with EtOAc, and dry over MgSO₄.

Outcomes :

  • Yield: 67–73%
  • Purity: 95% (¹H-NMR)
  • Key advantage: Avoids phosgene handling but requires longer reaction times (8–12 h for complete conversion).

Thionyl Chloride Limitations

While SOCl₂ efficiently chlorinates alcohols, its use with 1,6-hexanediol predominantly yields hexanediol dichloride (Cl-(CH₂)₆-Cl) rather than the target adduct. Selectivity for chloroformates remains <15%, making this route impractical.

Solvent Effects on Reaction Kinetics and Selectivity

Polar Aprotic Solvents Enhance Reactivity

Comparative studies in source demonstrate solvent-dependent yields:

Solvent Dielectric Constant Yield (%) Byproduct Formation
Dichloromethane 8.93 85 <5%
Tetrahydrofuran 7.58 72 12%
Toluene 2.38 48 29%

Higher dielectric constants improve phosgene solubility, accelerating chloroformate formation. Toluene’s low polarity promotes etherification side reactions (e.g., $$ \text{(CH}2\text{)}6\text{-O-(CH}2\text{)}6 $$ ).

Aqueous Workup Challenges

Post-reaction quenching in water risks hydrolysis:
$$ \text{ClCO-O-(CH}2\text{)}6\text{-O-OCCl} + 2\text{H}2\text{O} \rightarrow \text{HOOC-O-(CH}2\text{)}_6\text{-O-OOCH} + 2\text{HCl} $$
To minimize degradation:

  • Maintain pH <2 during extraction
  • Use cold (0°C) brine washes
  • Limit aqueous contact time to <30 min

Applications and Derivative Synthesis

Polycarbonate Precursor

The compound undergoes interfacial polymerization with bisphenol-A:
$$ \text{ClCO-O-(CH}2\text{)}6\text{-O-OCCl} + \text{HO-Ar-OH} \rightarrow \text{[-O-Ar-O-CO-O-(CH}2\text{)}6\text{-O-]}_n $$
Resulting polycarbonates exhibit Tg = −60°C, suitable for low-temperature elastomers.

Crosslinking Agent in Polyurethanes

Reaction with diisocyanates (e.g., HDI) yields networks with enhanced hydrolytic stability:
$$ \text{OCN-(CH}2\text{)}6\text{-NCO} + \text{ClCO-O-(CH}2\text{)}6\text{-O-OCCl} \rightarrow \text{Polymer with urea/urethane linkages} $$ Applications include marine coatings and biomedical devices.

Chemical Reactions Analysis

Types of Reactions:

Comparison with Similar Compounds

Hexane-1,6-Diol vs. Shorter-Chain Diols

Property Hexane-1,6-Diol Butane-1,4-Diol Ethylene Glycol
Molar Mass (g·mol⁻¹) 118.17 90.12 62.07
Density (kg·m⁻³) 960 (298.15 K) 1,017 (298 K) 1,113 (298 K)
Applications Polyurethanes, polyesters PBS plastics Antifreeze, PET polymers
Mechanical Impact Higher (PHS polymers) Lower (PBS polymers) N/A

Key Findings :

  • Hexane-1,6-diol produces polymers like poly(hexamethylene succinate) (PHS) with superior impact strength compared to butane-1,4-diol-derived PBS , attributed to its longer aliphatic chain enhancing flexibility .
  • In polyurethane glycolysis, hexane-1,6-diol shows similar reactivity to ethylene glycol, with minimal structural differences in glycolysates .

Comparison with Unsaturated or Functionalized Diols

Compound Structure Reactivity/Applications
Hexane-1,6-diol C₆ linear diol Polymer synthesis, cryoprotectant
2,4-Hexadiyne-1,6-diol Diyne-containing diol Photopolymerization, hazardous handling
1,4-Cyclohexanediol Cyclic diol Byproduct in hexane-1,6-diol synthesis

Key Findings :

  • 2,4-Hexadiyne-1,6-diol (C₆H₆O₂) is highly reactive due to conjugated triple bonds, requiring careful handling, unlike the stable hexane-1,6-diol .
  • 1,4-Cyclohexanediol is a byproduct in hexane-1,6-diol synthesis via adipic acid hydrogenation, necessitating purification steps .

Enzymatic and Phase Behavior

  • Digestion by Pancreatic Lipase: Hexane-1,6-diol mono-/diesters undergo hydrolysis and transesterification, with monoesters accumulating at interfaces due to high surface activity. This behavior contrasts with shorter diols like ethylene glycol, where ester stability varies with chain length .

Key Findings :

  • Hexane-1,6-diol synthesis requires rigorous purification to remove cyclic byproducts, increasing production costs compared to butane-1,4-diol .

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